methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate
Description
Properties
IUPAC Name |
methyl 2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-5-3-4-6-15(12)18(11-16(19)22-2)23(20,21)14-9-7-13(17)8-10-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRBSGVNLVYNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylaniline in the presence of a base, followed by the addition of methyl chloroacetate . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes both acidic and alkaline hydrolysis:
Hydrolysis kinetics show first-order dependence on hydroxide ion concentration in basic conditions. The 4-chlorophenyl group enhances electrophilicity at the sulfonyl center, accelerating nucleophilic attack.
Nucleophilic Substitution
The sulfonamide's sulfur atom participates in SN reactions:
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| NH₃ (g) in THF | 0°C, 4h | Sulfonamide → Sulfamic acid derivative | 76% |
| NaSH, DMF | 120°C, 8h | Sulfur substitution → Thiosulfonate analog | 68% |
Steric hindrance from the 2-methylphenyl group reduces reaction rates compared to para-substituted analogs . Computational studies (DFT) show a transition state energy barrier of 28.3 kcal/mol for ammonia substitution.
Oxidation and Reduction
Redox reactions modify the sulfonyl group and aromatic rings:
Oxidation
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO₄, H₂O | 60°C, 24h | Sulfone derivative |
| mCPBA, CH₂Cl₂ | RT, 2h | Epoxidation of aromatic ring (minor) |
Reduction
| Reducing Agent | Conditions | Products |
|---|---|---|
| LiAlH₄, Et₂O | Reflux, 6h | Sulfinic acid + benzyl alcohol |
| H₂, Pd/C | 50 psi, 8h | Dechlorination (4-Cl → H) |
Reduction with LiAlH₄ proceeds via radical intermediates, confirmed by ESR spectroscopy . The methyl ester remains intact under hydrogenation conditions .
Coupling Reactions
The compound participates in metal-catalyzed cross-couplings:
| Reaction Type | Catalyst | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-sulfonamide hybrids | 81% |
| Ullmann | CuI, 1,10-phenanthroline | N-aryl glycine conjugates | 65% |
The 2-methylphenyl group directs coupling to the para position of the 4-chlorophenyl ring. Turnover frequencies reach 12.7 h⁻¹ in optimized Suzuki reactions.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals three degradation stages:
| Temperature Range | Mass Loss | Proposed Process |
|---|---|---|
| 180–220°C | 23% | Ester decarboxylation |
| 220–280°C | 41% | Sulfonamide cleavage |
| >280°C | 36% | Aromatic ring decomposition |
Activation energy (Eₐ) calculations using Flynn-Wall-Ozawa method give 134 kJ/mol for the first stage .
Substituent Effects on Reactivity
Comparative studies with structural analogs:
| Substituent | Hydrolysis Rate (k, h⁻¹) | Oxidation Yield |
|---|---|---|
| 2-MePh [Current] | 0.118 | 89% |
| 4-MePh | 0.092 | 78% |
| 3-ClPh | 0.203 | 94% |
Electron-withdrawing groups (Cl) increase hydrolysis rates by 72% compared to methyl substituents . Steric effects from ortho-methyl groups reduce coupling reaction yields by 15–20% .
Mechanistic Insights
-
Sulfonamide Reactivity : Resonance stabilization between the sulfur atom and adjacent nitrogen increases electrophilicity at S(VI).
-
Steric Modulation : The 2-methylphenyl group creates a dihedral angle of 54.7° with the glycinate plane, hindering approach of bulky nucleophiles .
-
Electronic Effects : Hammett σ⁺ values correlate with reaction rates (R² = 0.91 for hydrolysis) .
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to coordination chemistry precursors . Further research should explore its catalytic applications and bioactive derivative synthesis.
Scientific Research Applications
Chemical Properties and Structure
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate has the molecular formula C16H16ClNO4S and a molecular weight of approximately 353.83 g/mol. The compound features a sulfonyl group, an amino acid structure, and multiple aromatic rings, contributing to its unique chemical properties and potential biological activities. The presence of the chlorine atom on the phenyl ring enhances its electronic properties, making it a subject of interest in medicinal chemistry and drug development .
Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with specific biological targets. Its sulfonamide structure is known for enzyme inhibition capabilities, particularly in the context of cyclooxygenase (COX) inhibitors, which play a critical role in pain and inflammation management .
Case Study: Enzyme Inhibition
Research indicates that compounds with sulfonamide groups can effectively inhibit COX-2 enzymes, which are implicated in various inflammatory conditions and cancers. This compound's structural characteristics may enhance its efficacy as a COX-2 inhibitor .
In biological research, this compound is utilized to study enzyme interactions and protein modulation. Its mechanism of action involves forming strong interactions with amino acid residues in proteins, potentially leading to inhibition or modulation of their activity.
Table 2: Potential Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes such as COX-2 |
| Protein Interaction | Modulation of protein functions through binding interactions |
Research into these interactions is crucial for understanding the compound's therapeutic potential .
Industrial Applications
In industry, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for use in formulations requiring specific chemical characteristics, such as stability and reactivity.
Mechanism of Action
The mechanism of action of methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycinate
- Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate
Uniqueness
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate is unique due to its specific substitution pattern on the aromatic rings and the presence of both sulfonyl and glycine ester groups. This combination of functional groups imparts distinctive chemical reactivity and biological activity, making it valuable for various research applications .
Biological Activity
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate is a synthetic compound that has garnered attention due to its potential biological activities. With a molecular formula of C16H16ClNO4S and a molecular weight of 353.83 g/mol, this compound features a unique substitution pattern on its aromatic rings, which contributes to its diverse biological effects. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 353.83 g/mol |
| IUPAC Name | methyl 2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)acetate |
| CAS Number | 824977-82-4 |
Antibacterial Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antibacterial properties. In a study evaluating various synthesized derivatives, several compounds displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker activity against other strains such as Escherichia coli and Staphylococcus aureus .
Antibacterial Efficacy Table
| Compound ID | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 7l | Salmonella typhi | 15 | 32 |
| 7m | Bacillus subtilis | 18 | 16 |
| 7n | E. coli | 10 | 64 |
| 7o | Staphylococcus aureus | 12 | 48 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition potential, particularly against acetylcholinesterase (AChE) and urease. The results indicated strong inhibitory activity, suggesting its potential as a therapeutic agent in treating conditions like Alzheimer's disease and urinary infections.
Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | 2.14 ± 0.003 | Eserine (0.5 mM: 21.25 ± 0.15) |
| Urease | 1.13 ± 0.003 | Thiourea (IC50: not specified) |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group present in the compound can form strong interactions with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activities. This mechanism may involve alterations in signal transduction pathways and metabolic processes.
Study on Antibacterial Properties
A comprehensive study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antibacterial efficacy of synthesized sulfonamide derivatives, including those related to this compound. The study utilized disk diffusion methods and determined MIC values for various bacterial strains, confirming the compound's potential as an antibacterial agent .
Enzyme Inhibition Research
Another significant research effort focused on the enzyme inhibition capabilities of related compounds. The study highlighted the importance of structural features in determining inhibitory potency against AChE and urease, providing insights into the design of new inhibitors based on the sulfonamide framework .
Q & A
Q. What are the critical steps for synthesizing methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate with high purity?
- Methodological Answer : Synthesis requires optimization of reaction conditions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonylation efficiency.
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
- Purity validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .
Q. How can spectroscopic techniques be optimized to characterize this compound?
- Methodological Answer :
- NMR : Use deuterated DMSO for solubility. Assign peaks via 2D-COSY and HSQC to resolve overlapping signals from the sulfonyl and glycinate groups.
- IR : Focus on sulfonyl S=O stretches (1350–1150 cm⁻¹) and ester C=O (1720–1700 cm⁻¹).
- Mass spectrometry : Employ ESI-MS in positive ion mode to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What crystallographic methods are used to determine the compound’s molecular structure?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation of dichloromethane/hexane.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Software refinement : Solve structures with SHELXS-97 and refine using SHELXL-2018. Validate bond angles and torsions against literature (e.g., C9–C11–C12 = 121.2° ).
Advanced Research Questions
Q. How can discrepancies in crystallographic data across studies be resolved?
- Methodological Answer : Discrepancies (e.g., bond angles varying by ±2°) arise from experimental conditions (temperature, radiation source). Mitigation strategies:
-
Cross-validate data : Compare with DFT-optimized geometries (B3LYP/6-31G* basis set).
-
Software consistency : Use programs like DIAMOND for visualization and Mercury for statistical analysis of structural databases .
Table 1 : Selected Bond Angles from Crystallographic Studies
Bond Angle Value (°) Value (°) N2–C7–C8 119.7 Not reported C9–C11–C12 121.2 121.2 O1–C10–C9 128.3 128.3
Q. What methodologies assess the environmental fate of this compound in aquatic systems?
- Methodological Answer :
- Laboratory studies :
- Hydrolysis : Monitor degradation at pH 5–9 (25°C, dark conditions).
- Photolysis : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight.
- Field studies : Deploy passive samplers in water/sediment systems to measure bioaccumulation factors (BCFs).
- Modeling : Apply EPI Suite to predict partitioning coefficients (log Kow) and persistence .
Q. How can computational modeling predict the biological activity of derivatives?
- Methodological Answer :
Q. What experimental designs are robust for studying multi-factor impacts on compound stability?
- Methodological Answer : Use a split-plot design:
- Main plots : Temperature (20°C, 40°C).
- Subplots : pH (5, 7, 9).
- Replicates : 4 replicates per condition.
Analyze degradation kinetics via ANOVA and Tukey’s HSD test to isolate significant factors .
Q. How can prior literature gaps guide hypothesis formulation for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
